
4-Borono-2-(cyclopropylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Borono-2-(cyclopropylmethoxy)benzoic acid is a boronic acid derivative with the molecular formula C11H13BO5 and a molecular weight of 236.03 g/mol . This compound is characterized by the presence of a boronic acid group and a cyclopropylmethoxy substituent on a benzoic acid core. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the borylation of a suitable precursor, such as 2-(cyclopropylmethoxy)benzoic acid, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of 4-Borono-2-(cyclopropylmethoxy)benzoic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Borono-2-(cyclopropylmethoxy)benzoic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The cyclopropylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions involving the cyclopropylmethoxy group.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Benzoic Acids: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
4-Borono-2-(cyclopropylmethoxy)benzoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Borono-2-(cyclopropylmethoxy)benzoic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl or vinyl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparaison Avec Des Composés Similaires
4-Borono-2-(cyclopropylmethoxy)benzoic acid can be compared with other boronic acid derivatives, such as:
4-Boronobenzoic Acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
4-Methoxycarbonylphenylboronic Acid: Contains a methoxycarbonyl group instead of a cyclopropylmethoxy group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its combination of the boronic acid group and the cyclopropylmethoxy substituent, which can provide distinct reactivity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C11H13BO5 |
|---|---|
Poids moléculaire |
236.03 g/mol |
Nom IUPAC |
4-borono-2-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BO5/c13-11(14)9-4-3-8(12(15)16)5-10(9)17-6-7-1-2-7/h3-5,7,15-16H,1-2,6H2,(H,13,14) |
Clé InChI |
WVAOMALJWPGCOQ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)C(=O)O)OCC2CC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


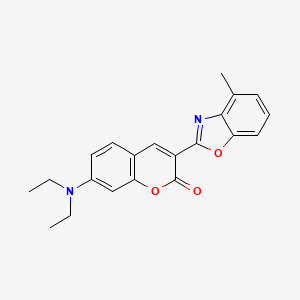
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
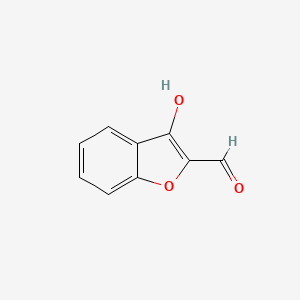
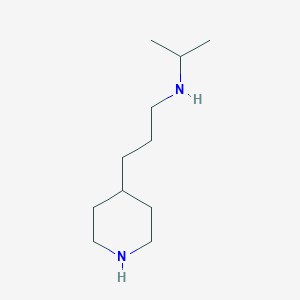
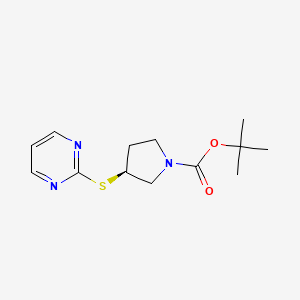
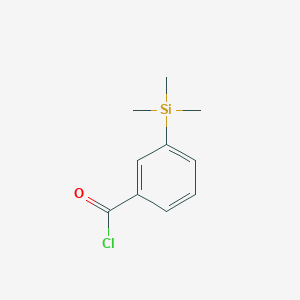
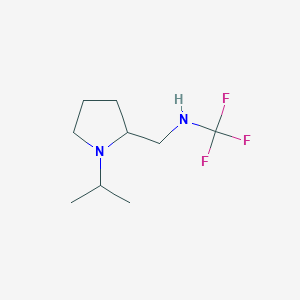
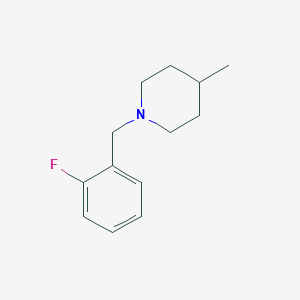
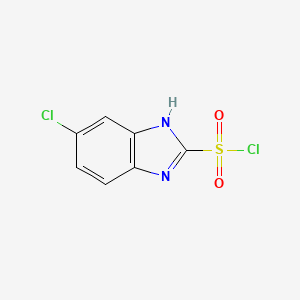
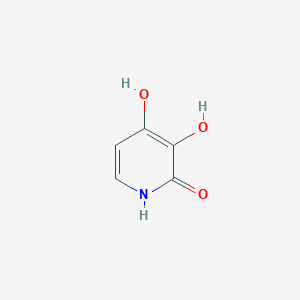
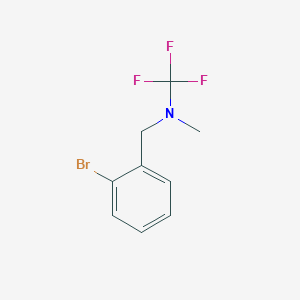
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)


